molecular formula C10H13NOS B13807448 S-pyridin-4-yl 2,2-dimethylpropanethioate

S-pyridin-4-yl 2,2-dimethylpropanethioate

Cat. No.: B13807448
M. Wt: 195.28 g/mol
InChI Key: AKDTXEUXWAWSFV-UHFFFAOYSA-N
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Description

S-pyridin-4-yl 2,2-dimethylpropanethioate is an organic compound with the molecular formula C10H13NOS. It features a pyridine ring attached to a thioester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-pyridin-4-yl 2,2-dimethylpropanethioate typically involves the reaction of pyridine-4-thiol with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

S-pyridin-4-yl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

S-pyridin-4-yl 2,2-dimethylpropanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-pyridin-4-yl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing the active thiol, which can then interact with various biological molecules. The pyridine ring can also participate in binding interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • S-(pyridin-2-yl) 4-nitrobenzoate
  • S-(pyridin-2-yl) benzothioate
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

S-pyridin-4-yl 2,2-dimethylpropanethioate is unique due to its specific combination of a pyridine ring and a thioester group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-pyridin-4-yl 2,2-dimethylpropanethioate

InChI

InChI=1S/C10H13NOS/c1-10(2,3)9(12)13-8-4-6-11-7-5-8/h4-7H,1-3H3

InChI Key

AKDTXEUXWAWSFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SC1=CC=NC=C1

Origin of Product

United States

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